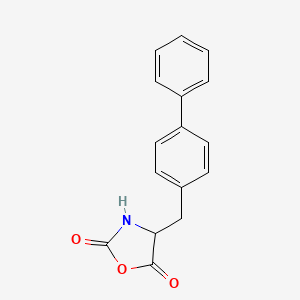

4-(4-Biphenylylmethyl)oxazolidine-2,5-dione

Description

4-(4-Biphenylylmethyl)oxazolidine-2,5-dione is a heterocyclic compound featuring an oxazolidine-2,5-dione core substituted with a biphenylylmethyl group at the C4 position. The oxazolidine-2,5-dione scaffold is a five-membered lactam ring containing two carbonyl groups, which is structurally analogous to amino acid-derived N-carboxyanhydrides (NCAs) .

Properties

Molecular Formula |

C16H13NO3 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

4-[(4-phenylphenyl)methyl]-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C16H13NO3/c18-15-14(17-16(19)20-15)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,17,19) |

InChI Key |

BQEASFVIEPXWIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC3C(=O)OC(=O)N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Biphenylylmethyl)oxazolidine-2,5-dione typically involves the reaction of biphenylmethylamine with glycine-N-carboxyanhydride (GLY-NCA) under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures, usually around 50°C. The reaction mixture is stirred and heated until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

4-(4-Biphenylylmethyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of halogens or nitro groups onto the biphenyl ring.

Scientific Research Applications

4-(4-Biphenylylmethyl)oxazolidine-2,5-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Biphenylylmethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of peptide bonds. This mechanism is similar to that of other oxazolidinone antibiotics, which are known for their effectiveness against multidrug-resistant bacteria .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Crystallographic Properties

The biphenylylmethyl group distinguishes 4-(4-Biphenylylmethyl)oxazolidine-2,5-dione from simpler derivatives. Key structural comparisons include:

The dihedral angle between the oxazolidine ring and aromatic substituent is critical for intermolecular interactions. For example, benzyl-substituted derivatives exhibit angles of ~50–59°, which influence crystal packing and stability .

Physicochemical Properties

- Lipophilicity : The biphenylylmethyl group enhances hydrophobicity compared to polar substituents like 4-hydroxybenzyl (logP ~1.5 for hydroxybenzyl vs. ~4.5 estimated for biphenylylmethyl) .

- Melting Point : Oxazolidine-2,5-dione derivatives typically decompose near 120°C . Substituents like biphenylylmethyl may raise decomposition temperatures due to increased molecular rigidity.

- Solubility : Hydrophobic substituents reduce water solubility, making biphenylylmethyl derivatives less suitable for aqueous applications compared to hydroxy- or methoxy-substituted analogs .

Biological Activity

4-(4-Biphenylylmethyl)oxazolidine-2,5-dione is an organic compound belonging to the oxazolidine-2,5-dione family, characterized by its biphenyl substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. The molecular formula of this compound is C16H13NO3, with a molecular weight of approximately 271.28 g/mol.

Synthesis

The synthesis of this compound typically involves several steps, including the use of various reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. These reactions are generally conducted under mild conditions in solvents such as dichloromethane or ethanol.

Antibacterial Properties

Research indicates that compounds within the oxazolidine family, including this compound, exhibit significant antibacterial properties. They may inhibit key enzymes involved in bacterial metabolism, leading to cell death. For instance, some studies have shown that oxazolidine derivatives can inhibit protoporphyrinogen oxidase, an enzyme essential for heme biosynthesis.

Table 1: Biological Activity Overview

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Antifungal | Potential antifungal properties | |

| Biofilm Inhibition | Significant reduction in biofilm formation |

Case Studies

A study focused on the related class of compounds (4-oxazolidinones) demonstrated their ability to inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA). The compounds displayed dose-dependent inhibition with IC50 values as low as 0.78 μM . This suggests that this compound may possess similar biofilm-modulating properties.

Table 2: Biofilm Inhibition Data

| Compound | IC50 (μM) | Biofilm Inhibition (%) |

|---|---|---|

| Compound 2 | 0.78 | 89 |

| Compound 5 | 1.2 | 82 |

The mechanism of action for oxazolidine derivatives involves their interaction with bacterial ribosomes. Specifically, these compounds bind to the 50S subunit of the ribosome at the peptidyl transferase center, disrupting protein synthesis and leading to bacterial growth inhibition. This mode of action is crucial for understanding how these compounds can be developed into effective antibacterial agents.

Pharmacokinetics

Oxazolidine derivatives have shown excellent bioavailability and good tissue penetration. Their pharmacokinetic profiles suggest that they could be effective in treating infections caused by multi-drug resistant organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.